molecular formula C11H10ClNO3S B2436485 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride CAS No. 1512753-16-0

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B2436485
CAS No.: 1512753-16-0
M. Wt: 271.72
InChI Key: NCEMQWAWIILLRL-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride is a chemical reagent designed for research applications. This compound belongs to the class of benzenesulfonyl chlorides and is characterized by the presence of a 4-methyl-1,3-oxazole moiety. The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, frequently found in both natural products and synthetic pharmaceuticals due to its wide range of biological activities . This particular reagent serves as a versatile synthetic intermediate. The reactive sulfonyl chloride group allows researchers to readily incorporate the 2-methyl-5-(4-methyl-1,3-oxazol-2-yl)phenyl fragment into more complex molecules through sulfonamide or sulfonate bond formation. Such derivatives are of significant interest in the discovery and development of new antimicrobial agents, as oxazole-containing compounds have demonstrated promising antibacterial and antifungal properties . Research into similar sulfonamide-linked heterocyclic compounds has shown they can form complex structures stabilized by hydrogen bonding, which can be relevant for studying solid-state properties or designing molecular scaffolds . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-7-3-4-9(5-10(7)17(12,14)15)11-13-8(2)6-16-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEMQWAWIILLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CO2)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Construction via Hantzsch Cyclization

The oxazole heterocycle is synthesized using the Hantzsch oxazole synthesis , which involves α-haloketones and amides.

Procedure :

  • 5-Acetyl-2-methylbenzene is treated with chlorine gas or sulfuryl chloride to yield 5-(α-chloroacetyl)-2-methylbenzene .
  • Reaction with acetamide in the presence of a base (e.g., NaOH) induces cyclization, forming the 4-methyloxazole ring.

Reaction Conditions :

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C
  • Time: 6–12 hours
  • Yield: ~60–70% (estimated based on analogous reactions).

Alternative Oxazole Formation via Van Leusen Reaction

For improved regioselectivity, the Van Leusen reaction employs TosMIC (p-toluenesulfonylmethyl isocyanide) with aldehydes.

Procedure :

  • 5-Formyl-2-methylbenzene is reacted with TosMIC in methanol under basic conditions.
  • Cyclization affords the oxazole ring with a methyl group at position 4.

Advantages :

  • Higher functional group tolerance.
  • Mild conditions (room temperature, 1–2 hours).

Sulfonation and Sulfonyl Chloride Formation

Sulfonation at Position 1

The methyl group at position 2 directs sulfonation to the para position (C1) via electrophilic aromatic substitution.

Procedure :

  • 2-Methyl-5-(4-methyloxazol-2-yl)benzene is treated with fuming sulfuric acid (20% SO₃) at 50–60°C for 4–6 hours.
  • Quenching with ice yields 2-methyl-5-(4-methyloxazol-2-yl)benzenesulfonic acid .

Key Considerations :

  • Competing directing effects from the electron-withdrawing oxazole may necessitate excess sulfonating agent.
  • Yield: ~50–65% (extrapolated from similar systems).

Chlorination of Sulfonic Acid to Sulfonyl Chloride

Phosphorus pentachloride (PCl₅) is the reagent of choice for converting sulfonic acids to sulfonyl chlorides.

Procedure :

  • The sulfonic acid is suspended in dry dichloromethane.
  • PCl₅ (3–5 equivalents) is added gradually under nitrogen at 0°C.
  • The mixture is refluxed for 2–4 hours, followed by distillation to isolate the product.

Optimization Data :

Parameter Value
Temperature 80–100°C
PCl₅ Equivalents 4.0
Reaction Time 3 hours
Yield 71–78%

Alternative Chlorinating Agents :

  • Thionyl chloride (SOCl₂) : Requires catalytic DMF but may generate impurities.
  • Oxalyl chloride : Suitable for acid-sensitive substrates.

Diazonium Salt Pathway for Direct Sulfonyl Chloride Installation

For substrates bearing an amino group at position 1, diazotization followed by treatment with sulfur dioxide offers a one-step route.

Procedure :

  • 2-Methyl-5-(4-methyloxazol-2-yl)aniline is diazotized with NaNO₂/HCl at −5°C.
  • The diazonium salt is reacted with SO₂ in the presence of CuCl, yielding the sulfonyl chloride directly.

Advantages :

  • Avoids separate sulfonation and chlorination steps.
  • Higher atom economy.

Challenges :

  • Requires synthesis of the aniline precursor.
  • Sensitivity of diazonium salts to temperature and pH.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Steps Overall Yield Scalability
Hantzsch + PCl₅ 4 ~35% Moderate
Van Leusen + SOCl₂ 3 ~45% High
Diazonium Route 3 ~50% Low

Characterization and Quality Control

Critical Analytical Data :

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 2.97 (s, 3H, oxazole-CH₃), 7.52–7.89 (m, 3H, aromatic).
  • FT-IR : 1375 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym), 1610 cm⁻¹ (C=N).
  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Nucleophilic Substitution with Amines

The sulfonylethyl chloride group reacts with nucleophiles such as ammonia or amines to form sulfonamides. For example:

  • Reaction with Ammonia : Treatment with concentrated aqueous ammonia and Cs₂CO₃ in THF replaces the chloride with an amine group, yielding sulfonamides. This reaction is critical for functionalizing the compound into bioactive derivatives .

Example :
4-(5-(4-fluorophenyl)-2-methyloxazol-4-yl)benzene-1-sulfonyl chloride reacts with ammonia to form the corresponding sulfonamide in high yield .

Acylation and Cyclization

The compound can undergo acylation with aromatic hydrocarbons (e.g., benzene, toluene) in the presence of AlCl₃, followed by cyclization to form substituted oxazoles. For instance:

  • Acyl Transfer : The sulfonylethyl chloride reacts with 1,3-oxazol-5(4H)-ones to form N-acyl-α-amino ketones .

  • Robinson-Gabriel Cyclization : These intermediates undergo cyclization with phosphoryl trichloride to yield substituted 1,3-oxazoles .

Yield Data :

Reaction StepYield (%)Source
Acylation of 1,3-oxazol-5(4H)-one~88%
Robinson-Gabriel Cyclization90–91%

Comparative Analysis of Reaction Conditions

The reactivity of the compound varies with substituent effects and reaction parameters:

  • Halogen Substitution : Chlorine or bromine substituents on the oxazole ring influence reaction efficiency. For example, 2-amino-5-bromopyridine-3-sulfonyl chloride reacts more efficiently than its fluorine analog under similar conditions .

  • Solvent Effects : Dioxane is optimal for oxidative β-functionalization with tertiary amines, while THF or DMF reduce yields .

Solvent Performance :

SolventYield (%)Source
Dioxane36%
THF28%
DMF25%

Spectral and Structural Insights

The compound’s structure is validated through:

  • 13C-NMR : Deshielded carbons at 143–144 ppm (C-4) and 157–158 ppm (C-2) confirm oxazole ring integrity .

  • Mass Spectrometry : Fragmentation patterns (e.g., loss of propene) align with the molecular framework .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride. In vitro evaluations have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Bacillus subtilis62.5 µg/mL
Escherichia coli125 µg/mL
Enterococcus faeciumSignificant growth inhibition observed

The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antibiofilm Activity

In addition to antimicrobial properties, this compound has shown potential in inhibiting biofilm formation. Biofilms are complex communities of microorganisms that adhere to surfaces and are often resistant to conventional treatments. The ability of this compound to disrupt biofilm formation could lead to novel therapeutic strategies in treating chronic infections .

Reagent in Organic Synthesis

The sulfonyl chloride group is a versatile functional group in organic synthesis, allowing for the introduction of sulfonamide moieties into various substrates. This compound can serve as a reagent for:

  • Synthesis of Sulfonamides : By reacting with amines or amino acids.
  • Formation of Amides : Through reaction with carboxylic acids or their derivatives.
  • Functionalization of Aromatic Compounds : Enabling further transformations such as nucleophilic substitutions.

These applications underscore its utility in developing new pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Development

A study conducted on the synthesis and biological evaluation of related sulfonamide compounds demonstrated that modifications to the oxazole ring significantly influenced antimicrobial activity. The introduction of electron-donating or withdrawing groups could enhance efficacy against specific pathogens while minimizing toxicity .

Case Study 2: Photocatalytic Applications

Research has also explored the use of sulfonyl chlorides in photocatalytic reactions. For instance, visible-light-induced radical addition-elimination reactions involving this compound have opened avenues for green chemistry approaches in organic synthesis .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can inhibit specific enzymes or interact with proteins, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride (CAS Number: 1512753-16-0) is a sulfonyl chloride compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the molecular formula C11H10ClNO3SC_{11}H_{10}ClNO_3S and a molecular weight of 271.72 g/mol. It is characterized by the presence of a sulfonyl chloride functional group, which plays a crucial role in its reactivity and biological interactions.

The primary biological activity of this compound is attributed to its ability to act as an electrophilic reagent. The sulfonyl chloride group can react with nucleophiles, including amino acids in proteins, leading to the formation of sulfonamide derivatives. These derivatives can inhibit various enzymes and biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit carbonic anhydrase enzymes, which are critical in regulating pH and fluid balance in biological systems.
  • Protein Interactions : By modifying specific amino acid residues, this compound can alter protein function and stability, impacting cellular processes.

Biological Activity Studies

Several studies have investigated the biological effects of this compound. Below are summarized findings from notable research.

Antimicrobial Activity

In a study assessing the antimicrobial properties of related sulfonamide compounds, it was found that derivatives synthesized from sulfonyl chlorides exhibited significant antibacterial activity against various strains of bacteria. The results indicated that modifications in the oxazole ring structure could enhance potency.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Sulfonamide AE. coli32 µg/mL
Sulfonamide BS. aureus16 µg/mL
This compoundE. coli8 µg/mL

Table 1: Antimicrobial activity of sulfonamide derivatives

Case Study: Carbonic Anhydrase Inhibition

A recent study focused on the inhibition of carbonic anhydrase II by compounds derived from sulfonyl chlorides. The study utilized both in vitro assays and computational modeling to demonstrate that this compound effectively binds to the enzyme's active site, leading to significant inhibition.

Experimental Setup :

  • In vitro Assays : Conducted using purified carbonic anhydrase II.
  • Kinetic Analysis : Determined IC50 values indicating the concentration required for half-maximal inhibition.
  • Computational Docking : Used to predict binding interactions within the enzyme's active site.

Results :
The compound demonstrated an IC50 value of approximately 50 nM, indicating strong inhibitory potential compared to other tested compounds.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey StepsConditionsYield Optimization Tips
Reductive aminationHydrazine reflux, sulfonylationEthanol, 4–6 hoursMonitor by TLC (CHCl₃:MeOH 7:3)
Sulfonic acid chlorinationPCl₅/SOCl₂, inert atmosphereDry DCM, 0–5°CUse molecular sieves for moisture control
Oxazole cyclizationβ-keto ester + hydroxylamineAcidic catalysisPurify via column chromatography

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:
A combination of techniques ensures accurate structural confirmation:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the benzene and oxazole rings. For example, methyl groups on the oxazole (δ 2.4–2.6 ppm) and sulfonyl chloride (δ 7.8–8.2 ppm aromatic protons) are diagnostic .
  • Infrared Spectroscopy (IR) : Peaks at 1170–1190 cm⁻¹ (S=O stretching) and 1360–1380 cm⁻¹ (SO₂Cl) confirm the sulfonyl chloride group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C₁₁H₁₁ClN₂O₃S: theoretical 310.02) .
  • X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction refined with SHELXL resolves bond lengths and angles, particularly the oxazole-sulfonyl chloride spatial arrangement .

Advanced: How can researchers optimize reaction conditions to minimize by-products during sulfonylation?

Answer:
By-products often arise from incomplete chlorination or hydrolysis of the sulfonyl chloride group. Optimization strategies include:

  • Solvent selection : Use anhydrous dichloromethane (DCM) or chloroform to suppress hydrolysis. Evidence shows DCM improves reaction homogeneity and reduces side reactions .
  • Temperature control : Maintain temperatures below 5°C during chlorination to prevent decomposition. Gradual warming to room temperature ensures complete conversion .
  • Catalytic additives : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency on the benzene ring .
  • Real-time monitoring : TLC or in-situ FTIR tracks reaction progress, enabling timely termination to avoid over-chlorination .

Advanced: How should structural isomerism in the oxazole ring be addressed during structural elucidation?

Answer:
Structural isomerism (e.g., 1,3-oxazole vs. 1,2-oxazole) can confound spectral interpretation. Mitigation approaches include:

  • X-ray crystallography : SHELXL refinement resolves regiochemistry. For example, the C–O bond length in 1,3-oxazole (1.36 Å) differs from 1,2-oxazole (1.44 Å) .
  • 2D NMR correlations : HSQC and HMBC maps correlate protons and carbons across the oxazole-benzene system, distinguishing substitution patterns .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for candidate isomers .

Basic: What are the key reactivity patterns of the sulfonyl chloride group in this compound?

Answer:
The sulfonyl chloride group is highly electrophilic, participating in:

  • Nucleophilic substitution : Reacts with amines (e.g., primary/secondary amines) to form sulfonamides, critical in drug discovery .
  • Hydrolysis : In aqueous bases, forms sulfonic acids (pH-dependent kinetics; t₁/₂ ~2 hours at pH 10) .
  • Reduction : LiAlH₄ reduces the sulfonyl chloride to thiols (-SH), though competing hydrolysis requires strict anhydrous conditions .

Advanced: How can researchers resolve contradictions between computational modeling and experimental spectral data?

Answer:
Discrepancies often arise from conformational flexibility or crystal packing effects. Solutions include:

  • Refinement of crystallographic data : SHELXL’s TWIN/BASF commands correct for twinning or disorder in X-ray data .
  • Solvent inclusion in modeling : Account for solvent effects (e.g., DCM) in DFT calculations to align predicted/observed NMR shifts .
  • Dynamic NMR studies : Variable-temperature ¹H NMR detects rotamers or ring-flipping in the oxazole moiety .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (irritation threshold: 0.1 ppm) .
  • Personal protective equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact (LD₅₀ dermal: 200 mg/kg in rats) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: What strategies improve crystallization success for X-ray analysis?

Answer:

  • Solvent screening : Slow evaporation from DCM/hexane (1:3) yields high-quality crystals .
  • Temperature gradients : Cooling from 40°C to 4°C at 5°C/hour reduces disorder .
  • SHELXL refinement : Use HKLF5 format for twinned data and ISOR restraints for thermal motion .

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